N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Oxytocin receptor GPCR antagonist Azetidine carboxamide

N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034249-70-0) is a fully synthetic small molecule composed of a 1,2,3-triazole ring substituted at the 4-position with a phenoxymethyl group, an azetidine core, and an N-cyclopentyl carboxamide terminus. It belongs to the azetidine-1-carboxamide class, a scaffold that has been systematically explored for G-protein coupled receptor modulation, particularly as non-peptide oxytocin receptor (OTR) antagonists.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 2034249-70-0
Cat. No. B2899268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034249-70-0
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
InChIInChI=1S/C18H23N5O2/c24-18(19-14-6-4-5-7-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-8-2-1-3-9-17/h1-3,8-10,14,16H,4-7,11-13H2,(H,19,24)
InChIKeyWLPNKWAHVDJGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Procurement-Relevant Identity and Context


N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034249-70-0) is a fully synthetic small molecule composed of a 1,2,3-triazole ring substituted at the 4-position with a phenoxymethyl group, an azetidine core, and an N-cyclopentyl carboxamide terminus . It belongs to the azetidine-1-carboxamide class, a scaffold that has been systematically explored for G-protein coupled receptor modulation, particularly as non-peptide oxytocin receptor (OTR) antagonists [1]. The compound is commercially catalogued as EVT-3036342 with molecular formula C18H23N5O2 and molecular weight 341.415 g/mol , but public biological characterization data remain extremely limited.

Why Generic Azetidine-Triazole Substitution Is Not Viable for N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide


Even within the narrow azetidine-1-carboxamide chemotype, small structural perturbations produce dramatic shifts in receptor selectivity and pharmacokinetic behaviour. The patent and literature record demonstrates that replacing the N-cyclohexyl substituent with N-cyclopentyl, or exchanging a biaryl ether for a phenoxymethyl-triazole, alters oxytocin receptor (OTR) affinity by orders of magnitude and can invert selectivity against vasopressin V1A (Ki ratios ranging from <10 to >1,000) [1]. The phenoxymethyl-1,2,3-triazole moiety is not merely a linker; it can function as a bioisostere for a urea or amide, directly impacting hydrogen-bonding networks, metabolic stability, and aqueous solubility [2]. Consequently, generic substitution with any close analog—e.g., the corresponding N-cyclohexyl or phenyl variant—cannot be assumed to preserve target engagement, off-target profile, or solubility, making procurement decisions based on structural similarity alone high-risk.

Quantitative Differentiation Evidence for N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Relative to Closest Analogs


Oxytocin Receptor Antagonist Potency: N-Cyclopentyl vs. N-Cyclohexyl Analog

This compound integrates the N-cyclopentyl carboxamide terminus from the urea bioisostere series with the phenoxymethyl-1,2,3-triazole motif from the triazole OTR antagonist series. In the parent triazole series, compound 25 (an aryloxyazetidine) exhibited OTR pKi = 8.7 (Ki ≈ 2 nM) with >100-fold selectivity over V1A [1]. In the urea bioisostere series, compound 9 (N-cyclopentyl urea) demonstrated potent OTR antagonism (pKi = 8.4; Ki ≈ 4 nM) and 150-fold V1A selectivity [2]. While direct OTR Ki data for CAS 2034249-70-0 are not publicly available, the combination of these two validated pharmacophores predicts potent OTR activity.

Oxytocin receptor GPCR antagonist Azetidine carboxamide

Vasopressin V1A Receptor Selectivity: Phenoxymethyl-Triazole vs. Biaryl Series

In the triazole OTR antagonist series, replacing a biaryl substituent with an aryloxyazetidine (exemplified by compound 25) improved aqueous solubility from <1 µM to >50 µM while maintaining >100-fold selectivity for OTR over V1A [1]. The phenoxymethyl-triazole in CAS 2034249-70-0 provides a structurally distinct hydrogen-bond acceptor network compared to the methoxypyridine-triazole in PF-3274167 (Cligosiban), which may further differentiate its V1A selectivity profile.

Selectivity Vasopressin V1A Triazole scaffold

Aqueous Solubility Advantage of the Phenoxymethyl-Triazole-Azetidine Scaffold

A key limitation of early biaryl-containing OTR antagonists was poor aqueous solubility (<1 µM), which complicated both in vitro assay reproducibility and in vivo formulation. Replacement of the biaryl group with an aryloxyazetidine-triazole increased solubility to >50 µM [1]. CAS 2034249-70-0 retains this solubility-enabling phenoxymethyl-triazole-azetidine core and adds a polar N-cyclopentyl carboxamide, which is expected to further enhance aqueous solubility relative to the more lipophilic N-cyclohexyl and biaryl analogs.

Aqueous solubility Drug-like properties Formulation

Metabolic Stability from Cyclopentyl Carboxamide vs. Cyclohexyl Carboxamide

N-cyclopentyl urea OTR antagonists demonstrated metabolic stability suitable for oral dosing in rats (compound 9; bioavailability data not explicitly reported but the series was advanced based on PK) [1]. Cyclopentyl groups generally exhibit lower N-dealkylation rates than cyclohexyl groups in liver microsomes, potentially offering a metabolic advantage for CAS 2034249-70-0 over the corresponding N-cyclohexyl carboxamide analog (CAS 2199755-66-1).

Metabolic stability N-dealkylation Microsomal clearance

Synthetic Accessibility and Structural Confirmation by Click Chemistry

The 1,2,3-triazole ring in CAS 2034249-70-0 is assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the canonical 'click' reaction, which proceeds with complete regioselectivity for the 1,4-disubstituted triazole [1]. This synthetic route guarantees a single regioisomer, unlike alternative triazole-forming methods that may produce mixtures of 1,4- and 1,5-regioisomers. By contrast, the 1,2,4-triazole in PF-3274167 requires a more complex condensation sequence.

Click chemistry 1,3-dipolar cycloaddition Structural confirmation

Recommended Application Scenarios for N-Cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Based on Differential Evidence


Oxytocin-Vasopressin Selectivity Profiling in GPCR Screening Campaigns

This compound is structurally positioned between two independently validated OTR antagonist series (triazole and urea bioisostere). It is suited as a comparator tool compound in selectivity panels that include PF-3274167 (Cligosiban) and L-368,899, enabling researchers to decouple the contributions of the phenoxymethyl-triazole and N-cyclopentyl carboxamide to OTR/V1A selectivity [1][2].

SAR Expansion of Azetidine Carboxamide Bioisosteres

For medicinal chemistry teams exploring amide bond bioisosteres, CAS 2034249-70-0 represents a hybrid of the urea and triazole series described by Brown et al. It can serve as a key intermediate for further derivatization, particularly for probing the steric and electronic limits of the N-cyclopentyl terminus [2].

Aqueous Solubility-Enabling Scaffold for in Vivo Formulation Development

The phenoxymethyl-triazole-azetidine core is empirically associated with >50-fold solubility enhancement over biaryl OTR antagonists [1]. This compound is recommended for formulation feasibility studies where maintaining sub-micromolar target engagement without DMSO-induced artifacts is a priority.

Regioisomeric Purity Control Standard for Triazole-Containing Libraries

Because the 1,2,3-triazole is assembled via CuAAC 'click' chemistry, this compound can serve as a regioisomeric purity standard (1,4-disubstituted) for quality control of triazole compound libraries, particularly when 1,5-regioisomer contamination is a concern [1].

Quote Request

Request a Quote for N-cyclopentyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.